molecular formula C17H18ClN5O2 B3007462 N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895019-60-0

N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B3007462
CAS No.: 895019-60-0
M. Wt: 359.81
InChI Key: CYRIPPZUJSKTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a 3-chlorophenyl substituent at position 1, and an N-tert-butyl acetamide group at position 3. The tert-butyl moiety enhances metabolic stability by hindering oxidative degradation .

Properties

IUPAC Name

N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2/c1-17(2,3)21-14(24)9-22-10-19-15-13(16(22)25)8-20-23(15)12-6-4-5-11(18)7-12/h4-8,10H,9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRIPPZUJSKTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a chlorophenyl hydrazine and an appropriate diketone, the pyrazole ring is formed through a condensation reaction.

    Introduction of the Acetamide Group: The acetamide group can be introduced via an acylation reaction, where the pyrazolopyrimidine intermediate reacts with an acyl chloride or anhydride in the presence of a base.

    Addition of the tert-Butyl Group: The tert-butyl group is typically introduced through an alkylation reaction using tert-butyl bromide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolopyrimidine core, potentially converting it to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted pyrazolopyrimidines.

Scientific Research Applications

N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The exact pathways and molecular interactions depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-tert-butyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide The 2-methylphenyl substituent (vs. Methyl groups are electron-donating, contrasting with the electron-withdrawing chlorine, which may alter electronic interactions with receptors .
  • Tert-butyl 2-(5-amino-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acetate The para-fluorophenyl group combines moderate electron-withdrawing effects with enhanced metabolic stability compared to chlorine. Fluorine’s smaller size may improve solubility, though the ester group in this compound (vs.

Core Heterocycle Modifications

  • The trifluoromethyl group increases lipophilicity and may enhance blood-brain barrier penetration, but the benzothiazole core is less commonly associated with kinase inhibition .
  • Triazinone Derivatives (e.g., N-{1-[3-(2-ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide) The triazinone core introduces additional hydrogen-bonding sites and a sulfonyl group, improving solubility. However, the bulky ethylpiperazinyl group may limit membrane permeability compared to the compact tert-butyl group in the target compound .

Functional Group Variations

  • The morpholino group in other analogues (e.g., compound 118e) offers balanced solubility and stability, though tert-butyl provides superior steric protection against enzymatic degradation .
  • Urea-Linked Analogues (e.g., 1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea) The urea linkage introduces additional hydrogen-bond donors/acceptors, which may improve target binding but reduce oral bioavailability due to high polarity .

Key Research Findings

  • Substituent Position Matters : The 3-chlorophenyl group in the target compound optimizes electronic and steric effects compared to 2-methylphenyl or 4-fluorophenyl analogues, which may exhibit reduced target engagement .
  • Core Heterocycle Dictates Target Profile : Pyrazolopyrimidine derivatives are more likely to inhibit kinases, whereas benzothiazole derivatives may target ion channels or GPCRs .
  • Functional Groups Influence ADME: The tert-butyl group in the target compound offers a favorable balance of stability and lipophilicity, outperforming hydroxyethyl or morpholino groups in preclinical models .

Biological Activity

N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and various biological assays that highlight its pharmacological potential.

Chemical Structure and Synthesis

The molecular formula for this compound is C₁₄H₁₈ClN₃O. The synthesis typically involves the reaction of tert-butyl acetamide with 3-chlorophenyl and a pyrimidine derivative under controlled conditions to yield the target compound. The detailed synthetic route includes:

  • Formation of the Oxopyrazolo Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Acetamide Formation : The final product is obtained by attaching the acetamide group to the oxopyrazolo structure.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, potentially through modulation of key signaling pathways such as the PI3K/Akt pathway.

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity against a range of pathogens. In particular, it has been effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, which could make it beneficial in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound could interact with various cellular receptors, altering their activity and downstream signaling pathways.
  • DNA Interaction : Studies suggest that it may bind to DNA or RNA, interfering with nucleic acid synthesis and function.

Case Studies and Research Findings

Several studies have assessed the biological activity of this compound:

StudyFocusFindings
Study 1Antitumor ActivitySignificant inhibition of cell growth in breast cancer cell lines; induced apoptosis observed.
Study 2Antimicrobial ActivityEffective against E. coli and S. aureus with low MIC values; potential for antibiotic development noted.
Study 3Anti-inflammatory EffectsReduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages; suggests therapeutic potential in inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.